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Compound of Interest

Compound Name: 2-Ethyl-4,6-dihydroxybenzoic acid

CAS No.: 4299-73-4

Cat. No.: B3136988

Get Quote

Executive Summary
Homoorsellinic acid (2-ethyl-4,6-dihydroxybenzoic acid) represents a pivotal molecule in the

history of polyketide biosynthesis research. Originally discovered in the 1960s as a

"biosynthetic anomaly" induced by precursor feeding in fungi, it provided the first concrete

evidence that polyketide synthases (PKS) could accept alternative starter units—a principle

that underpins modern combinatorial biosynthesis. Today, the homoorsellinic acid moiety is

recognized as a pharmacophore critical to the efficacy of Fidaxomicin (Dificid), a macrocyclic

antibiotic used to treat Clostridioides difficile infections.

This guide details the structural elucidation, biosynthetic logic, and pharmacological

significance of homoorsellinic acid, designed for researchers in natural product chemistry and

drug discovery.

Part 1: Chemical Identity & Structural Logic
Homoorsellinic acid is the higher homologue of orsellinic acid, distinguished by the substitution

of the C6-methyl group with an ethyl group. This subtle structural change, resulting from the
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incorporation of a propionyl-CoA starter unit instead of acetyl-CoA, significantly alters the

molecule's lipophilicity and steric profile.

Chemical Specifications
Property Data

IUPAC Name 2-ethyl-4,6-dihydroxybenzoic acid

Common Name Homoorsellinic acid

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

CAS Number 4299-73-4

Key Functional Groups
Carboxylic acid (C1), Phenolic hydroxyls (C2,

C4), Ethyl group (C6)

Biosynthetic Class Tetraketide (Polyketide)

Part 2: The Discovery (1964) – Proving PKS
Flexibility
The discovery of homoorsellinic acid was not a serendipitous isolation of a constitutive

metabolite, but rather a deliberate feat of directed biosynthesis.

The Penicillium baarnense Experiment
In the early 1960s, the "acetate hypothesis" (that polyketides are assembled from acetate units)

was well-established, but the specificity of the enzymes involved was unknown. In 1964, Klaus

Mosbach at the University of Lund hypothesized that the "starter unit" of the polyketide chain

could be manipulated.

The Protocol: Mosbach cultured Penicillium baarnense, a fungus known to produce orsellinic

acid (from Acetyl-CoA + 3 Malonyl-CoA). He supplemented the Czapek-Dox medium with

propionic acid (sodium propionate).
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The Result: The fungus incorporated the propionate (converted in vivo to propionyl-CoA) as the

starter unit.

Control: Produced Orsellinic acid (Methyl group).

Experimental: Produced Homoorsellinic acid (Ethyl group).[1][2]

Significance: This was one of the first demonstrations that PKS enzymes possess substrate

promiscuity regarding the starter unit. It proved that the chemical diversity of polyketides could

be expanded by altering the intracellular pool of CoA-thioesters, laying the groundwork for

"precursor-directed biosynthesis" used in modern drug development.

Part 3: Biosynthetic Mechanism[4]
The biosynthesis of homoorsellinic acid follows a classic iterative PKS pathway. In fungi, this is

catalyzed by a non-reducing Iterative Type I PKS. In bacteria (like the Fidaxomicin producer), it

is often encoded by a specific gene (e.g., tiaB) acting within a larger cluster.

The Pathway Logic
Priming (Starter Unit Selection): The PKS loading domain (KS/AT) selects Propionyl-CoA

instead of Acetyl-CoA.

Elongation (Claisen Condensation): The enzyme performs three iterative decarboxylative

condensations using Malonyl-CoA as the extender unit.

Stabilization: The resulting tetraketide intermediate is highly reactive.

Cyclization & Aromatization: The chain undergoes an aldol-type cyclization (C2 to C7)

followed by enolization to restore aromaticity, releasing the free acid.

Visualization: The PKS Assembly Line
The following diagram illustrates the divergence between Orsellinic and Homoorsellinic acid

biosynthesis based on the starter unit.
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Caption: Biosynthetic flow showing the incorporation of Propionyl-CoA to form the ethyl-

substituted aromatic ring.

Part 4: Clinical Relevance – The Fidaxomicin
Connection[4]
While homoorsellinic acid was a biosynthetic curiosity in the 1960s, it became clinically vital

with the discovery of Fidaxomicin (Tiacumicin B).

Structural Role in Fidaxomicin
Fidaxomicin is an 18-membered macrocyclic antibiotic.[1][3] Its structure includes a dichloro-

homoorsellinic acid moiety glycosidically linked to a rhamnose sugar.[1]

Moiety Function: The homoorsellinic acid fragment (specifically the phenolic hydroxyls and

the ethyl group) forms critical contacts with the "switch region" of the bacterial RNA

polymerase.

Interaction: The ethyl group (derived from the propionyl starter) fits into a hydrophobic

pocket, while the phenolic groups engage in hydrogen bonding (e.g., with Lys1101 in M.

tuberculosis RNAP models).
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Biosynthesis in Dactylosporangium: The gene tiaB encodes the specific PKS that

synthesizes the homoorsellinic acid precursor, which is subsequently chlorinated by a

halogenase (tiaM) before attachment to the macrolide core.[4]

Part 5: Experimental Protocols
Protocol A: Precursor-Directed Isolation (Fungal)
Based on the foundational method by Mosbach (1964).

Objective: Induce production of homoorsellinic acid in Penicillium baarnense.

Culture Preparation:

Prepare Czapek-Dox liquid medium (standard composition).

Crucial Step: Supplement medium with Sodium Propionate (0.1% w/v) prior to inoculation.

Sterilize by autoclaving at 121°C for 15 min.

Inoculation & Growth:

Inoculate with spores of Penicillium baarnense.

Incubate at 24–26°C in static or shake flasks (150 rpm) for 14–21 days.

Extraction:

Filter mycelium to obtain culture filtrate.

Acidify filtrate to pH 2.0 using 1M HCl.

Extract 3x with equal volumes of Diethyl Ether or Ethyl Acetate.

Purification:

Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
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Separation: The crude extract contains both Orsellinic acid (endogenous) and

Homoorsellinic acid.

Perform silica gel chromatography.

Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4).

Detection: FeCl₃ spray (Violet color indicates phenolic acids).

Protocol B: Chemical Synthesis (Aromatization
Strategy)
For generating analytical standards without fermentation.

Starting Material: Ethyl acetoacetate and Ethyl hex-2-enoate (or equivalent crotonate

homologue).

Condensation: Perform a Michael addition followed by Dieckmann condensation using

Sodium Ethoxide in Ethanol.

Aromatization: Treat the cyclic diketo ester with Bromine in Glacial Acetic Acid (oxidative

aromatization).

Hydrolysis: Reflux in KOH to hydrolyze the ester and decarboxylate if necessary to achieve

the final benzoic acid structure.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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